molecular formula C12H9ClFNO B1328367 4-(3-Chlorophenoxy)-3-fluoroaniline CAS No. 946699-10-1

4-(3-Chlorophenoxy)-3-fluoroaniline

Katalognummer: B1328367
CAS-Nummer: 946699-10-1
Molekulargewicht: 237.66 g/mol
InChI-Schlüssel: JARRKMGXZDICCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chlorophenoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chlorophenoxy)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenoxy)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-chlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRKMGXZDICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation & Spectroscopic Characterization: 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and spectroscopic characterization of 4-(3-Chlorophenoxy)-3-fluoroaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., c-Met and VEGFR inhibitors).

The following protocols and data are synthesized from high-fidelity medicinal chemistry practices, emphasizing the "why" behind every analytical step to ensure self-validating experimental designs.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

  • IUPAC Name: 4-(3-Chlorophenoxy)-3-fluoroaniline

  • CAS Number: 946699-10-1

  • Molecular Formula: C₁₂H₉ClFNO

  • Molecular Weight: 237.66 g/mol

  • Role: Key pharmacophore intermediate for diaryl ether-based kinase inhibitors. The 3-fluoro substituent modulates metabolic stability and pKa, while the 3-chlorophenoxy moiety provides lipophilic pocket engagement.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction.

Primary Impurities to Monitor:

  • Residual Nitro Precursor: 4-(3-Chlorophenoxy)-3-fluoronitrobenzene (Distinct IR stretch at ~1350/1530 cm⁻¹).

  • Regioisomers: 3-(3-Chlorophenoxy)-4-fluoroaniline (Rare, but possible if starting material regioselectivity fails).

  • De-halogenated byproducts: Loss of Cl or F during catalytic hydrogenation (Monitor via Mass Spec).

Spectroscopic Data Specifications

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol + 0.1% Formic Acid.

ParameterObserved Value (m/z)Interpretation & Validation Logic
[M+H]⁺ (³⁵Cl) 238.1 Protonated molecular ion. Base peak.
[M+H]⁺ (³⁷Cl) 240.1 Diagnostic Isotope Pattern: The ³⁵Cl:³⁷Cl ratio of approx. 3:1 confirms the presence of a single chlorine atom.
Fragment [M-NH₃]⁺ ~221Loss of ammonia (characteristic of primary anilines).
Fragment [C₆H₄ClF]⁺ ~127Cleavage of the ether linkage (rare in soft ESI, common in EI).

Self-Validating Check: If the M+2 peak (240.1) is absent or <10% relative abundance, the chlorine atom has likely been reduced (dechlorination) during the nitro-reduction step.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent NH₂ proton exchange and broadening). Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts are diagnostic estimates based on electronic shielding calculations of the diaryl ether scaffold.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
NH₂ 5.10 - 5.30 Broad Singlet2H-Exchangeable protons. Chemical shift varies with concentration/water content.
Ar-H (C2) 6.45 dd1HJ≈12 (H-F), 2 (H-H)Diagnostic: Upfield shift due to ortho-NH₂ + shielding by F. Large coupling to F is the signature.
Ar-H (C6) 6.35 dd1HJ≈8 (ortho), 2 (meta)Ortho to NH₂, para to F.
Ar-H (C5) 6.95 t (apparent)1HJ≈9Ortho to Ether oxygen. Deshielded relative to C2/C6.
Phenoxy H2' 7.05 t1HJ≈2Isolated proton between Cl and O.
Phenoxy H4' 7.15 ddd1HJ≈8, 2, 1Para to Oxygen, Ortho to Chlorine.
Phenoxy H6' 6.85 ddd1HJ≈8, 2, 1Ortho to Oxygen.
Phenoxy H5' 7.35 t1HJ≈8Meta to both substituents (most deshielded in this ring).
¹⁹F NMR (376 MHz, DMSO-d₆)
  • Shift: -132.5 ppm (approx).

  • Pattern: Multiplet (decoupled) or broad singlet.

  • Validation: A shift significantly downfield (e.g., > -120 ppm) suggests loss of the electron-donating NH₂ group (i.e., the nitro precursor).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450, 3360 Primary Amine (-NH₂)N-H Stretching (Asymmetric & Symmetric). Doublet confirms primary amine.
3050 Aromatic C-HC-H Stretching.
1620 Aromatic RingC=C Stretching (Skeletal vibration).
1480 C-NC-N Stretching (Aniline).
1210 - 1240 Diaryl Ether (C-O-C)C-O Stretching (Strong band).
1100 - 1150 Aryl Fluoride (C-F)C-F Stretching.
780 Aryl Chloride (C-Cl)C-Cl Stretching.

Experimental Protocols

NMR Sample Preparation (Critical for Resolution)

To ensure the F-H coupling constants are resolved (essential for proving the 3-F regiochemistry):

  • Dryness: Use DMSO-d₆ stored over 4Å molecular sieves. Water peaks at 3.33 ppm can obscure the ether protons.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Higher concentrations may cause stacking effects, shifting aromatic peaks.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Pd/C residues) which cause paramagnetic broadening.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound structure, distinguishing it from common impurities.

AnalyticalWorkflow Start Crude Product (Post-Reduction) TLC TLC Screening (Hex/EtOAc 3:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Purification Column Chromatography (Silica Gel) Decision1->Purification No (Multiple Spots) MS_Analysis ESI-MS Analysis (Check m/z 238 & 240) Decision1->MS_Analysis Yes Purification->TLC Decision2 Isotope Pattern 3:1 (Cl)? MS_Analysis->Decision2 Dechlorinated Impurity Identified: De-chlorinated Analog Decision2->Dechlorinated No (M+2 missing) NMR_Analysis 1H & 19F NMR (DMSO-d6) Decision2->NMR_Analysis Yes Validation Check NH2 Integral (2H) Check F-Coupling NMR_Analysis->Validation Final Validated Structure: 4-(3-Chlorophenoxy)-3-fluoroaniline Validation->Final

Caption: Analytical decision tree for validating 4-(3-Chlorophenoxy)-3-fluoroaniline, prioritizing the detection of dechlorination artifacts common in nitro-reduction.

Synthesis & Pathway Visualization

The compound is an intermediate. Understanding its upstream pathway clarifies potential contaminants.

SynthesisPathway SM1 3,4-Difluoronitrobenzene Reagent1 Base (K2CO3) SNAr Reaction SM1->Reagent1 SM2 3-Chlorophenol SM2->Reagent1 Intermed Intermediate: 4-(3-Chlorophenoxy)- 3-fluoronitrobenzene Reagent1->Intermed Regioselective Substitution Reagent2 Reduction (Fe/NH4Cl or H2/Pt-C) Intermed->Reagent2 Product Target: 4-(3-Chlorophenoxy)- 3-fluoroaniline Reagent2->Product Nitro Reduction

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction. Regioselectivity is controlled by the lability of the 4-fluoro position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113552585, 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline (Related Structural Analog). Retrieved from [Link]

  • World Intellectual Property Organization (2005).Patent WO2005030140: C-Met Modulators and Methods of Use. (Describes the synthesis of phenoxy-aniline intermediates for kinase inhibitors).

solubility and stability of 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profile of 4-(3-Chlorophenoxy)-3-fluoroaniline

Part 1: Executive Summary

4-(3-Chlorophenoxy)-3-fluoroaniline (CAS: 946699-10-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Vemurafenib (PLX4032) , a BRAF enzyme inhibitor for the treatment of late-stage melanoma.[1] Its structural integrity is defined by the stability of the diaryl ether linkage and the reactivity of the primary aniline amine.

This guide provides a technical analysis of its physicochemical behavior. While direct experimental constants for this specific intermediate are often proprietary, this document synthesizes data from structural analogs (halogenated diaryl ethers) and standard pharmaceutical protocols to establish a robust framework for handling, solubilization, and stability testing.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the molecule's electronic distribution is prerequisite to predicting its solubility and degradation logic.

PropertyDetail
Chemical Name 4-(3-Chlorophenoxy)-3-fluoroaniline
CAS Number 946699-10-1
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
Structural Features Aniline: Primary amine (oxidation sensitive).Diaryl Ether: Linker (hydrolytically stable).Halogens: 3-F and 3'-Cl (lipophilicity enhancers).[1][2][3]
Predicted LogP ~3.5 – 4.2 (Highly Lipophilic)
Predicted pKa ~3.5 – 4.0 (Aniline nitrogen, lowered by electron-withdrawing F and phenoxy groups)
Appearance Off-white to pale brown solid (color darkens upon oxidation).[1]

Part 3: Solubility Profile

The molecule exhibits Class II behavior (Low Solubility, High Permeability) regarding the Biopharmaceutics Classification System (BCS) context of its derivatives.

Solvent Compatibility Table

Note: Values are estimated based on structural analogs (e.g., 4-phenoxyaniline) and standard solubility parameters.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Context
Water (Neutral pH) Insoluble< 0.01Not suitable for stock solutions.[1]
0.1N HCl (aq) Soluble> 10.0Forms water-soluble anilinium salt.[1]
DMSO High> 50.0Preferred for biological assays/stock storage.
Ethanol Moderate10 – 30Suitable for synthesis; may require warming.
Dichloromethane High> 100.0Excellent for extraction/purification.
Ethyl Acetate High> 50.0Standard solvent for reaction workup.
Critical Protocol: Saturation Shake-Flask Method

To determine exact solubility for your specific batch (crucial for formulation), use this self-validating protocol:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (protect from light to prevent photo-oxidation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid nylon which may bind the aniline).

  • Quantification: Dilute the supernatant 100-fold in Mobile Phase and analyze via HPLC (UV detection at 254 nm).

Part 4: Stability & Degradation Pathways

The stability of 4-(3-Chlorophenoxy)-3-fluoroaniline is governed by two competing moieties: the robust ether linkage and the labile aniline group.[1]

Degradation Mechanisms
  • Oxidative Coupling (Primary Risk): The primary amine is susceptible to radical oxidation, leading to the formation of azo-dimers (colored impurities) and nitroso-intermediates. This is accelerated by light and high pH.

  • Hydrolysis (Low Risk): The diaryl ether bond is extremely stable under standard conditions. It requires harsh conditions (e.g., concentrated HI or BBr₃) to cleave.

  • Photolysis: Halogenated anilines can undergo dehalogenation or ring oxidation under UV irradiation.

Visualization of Degradation Logic

DegradationPathways cluster_Oxidation Oxidation (High Risk) cluster_Hydrolysis Hydrolysis (Low Risk) Target 4-(3-Chlorophenoxy)- 3-fluoroaniline Radical Anilino Radical (Intermediate) Target->Radical Air/Light (O2, hν) Cleavage Ether Cleavage (Requires Strong Acid/Lewis Acid) Target->Cleavage Conc. HI or BBr3 (Not typical in storage) AzoDimer Azo Dimer (Colored Impurity) Radical->AzoDimer Dimerization Nitroso Nitroso/Nitro Species Radical->Nitroso Further Oxidation Phenols 3-Chlorophenol + 4-Amino-2-fluorophenol Cleavage->Phenols

Caption: Primary degradation is oxidative dimerization of the amine; ether hydrolysis is negligible under standard storage.[1]

Forced Degradation Protocol (Stress Testing)

Validate the stability of your material using this standard workflow:

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1N HCl, 60°C, 24hStable. Forms salt; minimal degradation.[1]
Base Hydrolysis 0.1N NaOH, 60°C, 24hStable. Remains as free base; minimal hydrolysis.
Oxidation 3% H₂O₂, RT, 4hDegradation. Expect significant browning and new peaks (N-oxides/azo).
Thermal 60°C Solid State, 7 daysStable (if dry).
Photostability UV/Vis (1.2M Lux hours)Sensitive. Protect from light.

Part 5: Synthesis Context (Vemurafenib Pathway)

Understanding the upstream and downstream chemistry aids in identifying impurities.

Synthesis SM1 3,4-Difluoronitrobenzene Intermediate 4-(3-Chlorophenoxy)- 3-fluoronitrobenzene SM1->Intermediate SNAr (Base, Heat) Regioselective Subst. SM2 3-Chlorophenol SM2->Intermediate Target 4-(3-Chlorophenoxy)- 3-fluoroaniline (CAS 946699-10-1) Intermediate->Target Reduction (H2/Pd-C or Fe/NH4Cl) Vemurafenib Vemurafenib (PLX4032) Target->Vemurafenib Coupling w/ Pyrrolopyridine core

Caption: Synthesis of the target via SNAr followed by nitro-reduction, leading to the final drug Vemurafenib.

Part 6: Handling & Storage Recommendations

To maintain >98% purity for analytical or synthetic use:

  • Storage:

    • Temperature: 2-8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation.

    • Container: Amber glass vials (UV protection is mandatory).

  • Safety (HSE):

    • Toxicity: Treat as Toxic (Acute Tox. 3).[4] Halogenated anilines are potent methemoglobinemia inducers.

    • PPE: Nitrile gloves, safety goggles, and use only in a fume hood.

  • Spill Cleanup:

    • Do not use bleach (forms chloroamines). Use absorbent pads and dispose of as hazardous organic waste.

Part 7: References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needing broad signaling profiling. Nature, 467, 596–599. Link

  • PubChem Compound Summary. (2024). 4-(3-Chlorophenoxy)-3-fluoroaniline (CAS 946699-10-1).[1] National Center for Biotechnology Information. Link

  • Plexxikon Inc. (2011). Patent WO2011025927A1: Compounds and methods for kinase modulation. (Describes the synthesis of Vemurafenib intermediates). Link

  • Sigma-Aldrich. (2023).[4] Safety Data Sheet: Halogenated Anilines General Guidelines. Link

  • BenchChem. (2025). Stability issues and degradation of halogenated anilines. Link

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenoxy)-3-fluoroaniline. The method is developed for researchers, scientists, and drug development professionals requiring precise quantification of this compound in various sample matrices. The described protocol has been structured to meet the stringent requirements of international regulatory bodies, with a detailed validation section guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

4-(3-Chlorophenoxy)-3-fluoroaniline is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its unique structure, featuring chloro and fluoro substituents, imparts specific properties to the final products.[6][7] Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final therapeutic agents or agricultural products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such aromatic amines due to its high resolution, sensitivity, and reproducibility.[8][9]

This document provides a comprehensive, step-by-step protocol for the quantification of 4-(3-Chlorophenoxy)-3-fluoroaniline using a C18 stationary phase. The rationale behind the selection of the chromatographic parameters is discussed in detail, providing a deeper understanding of the method's underlying principles. Furthermore, a thorough method validation protocol is outlined to demonstrate the suitability of the method for its intended purpose.

Chromatographic Principles and Method Development Rationale

The developed method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[10] The separation of 4-(3-Chlorophenoxy)-3-fluoroaniline is achieved based on its hydrophobic interactions with the stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen due to its excellent retention and selectivity for a wide range of non-polar to moderately polar compounds, including halogenated aromatic amines. The hydrophobic nature of the C18 chains provides strong interactions with the aromatic rings of the analyte. For compounds with similar structures, alternative selectivities can be explored using phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer unique pi-pi interactions with the analyte's aromatic system.[11][12]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, with the addition of formic acid.

    • Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and strong elution strength for aromatic compounds in reversed-phase HPLC.[13]

    • Formic acid is added to the mobile phase to control the pH and improve the peak shape of the basic aniline moiety. At an acidic pH, the amine group is protonated, reducing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase.[10]

Experimental Workflow

The overall workflow for the quantification of 4-(3-Chlorophenoxy)-3-fluoroaniline is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

Figure 1: General workflow for the HPLC quantification of 4-(3-Chlorophenoxy)-3-fluoroaniline.

Materials and Methods

Reagents and Materials
  • 4-(3-Chlorophenoxy)-3-fluoroaniline reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm PTFE syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 270 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Recommended HPLC Parameters

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 20 80
12.0 20 80
12.1 60 40

| 15.0 | 60 | 40 |

Detailed Protocol

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of water. Dilute to the mark with water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Degas both mobile phases for at least 15 minutes using a sonicator or an online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(3-Chlorophenoxy)-3-fluoroaniline reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a solid sample, the following is a general guideline:

  • Accurately weigh a portion of the sample expected to contain approximately 1 mg of 4-(3-Chlorophenoxy)-3-fluoroaniline into a 10 mL volumetric flask.

  • Add approximately 7 mL of the 50:50 acetonitrile/water mixture and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

System Equilibration and Analysis
  • Purge the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 15 minutes.

  • Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in increasing order of concentration, followed by the sample solutions. It is recommended to inject a standard solution periodically throughout the run to monitor system suitability.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5] The following validation parameters should be assessed:

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank sample matrix, a sample spiked with 4-(3-Chlorophenoxy)-3-fluoroaniline, and a sample containing potential impurities or degradation products.

  • Acceptance Criteria: The peak for 4-(3-Chlorophenoxy)-3-fluoroaniline in the spiked sample should be free from interference from other components at its retention time. Peak purity analysis using a PDA detector should be performed.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze at least five concentrations of the working standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²) of the linear regression. The r² should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be determined from the linearity, accuracy, and precision studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank sample matrix with known amounts of 4-(3-Chlorophenoxy)-3-fluoroaniline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these variations.

Data Analysis and Reporting

  • Identify the peak corresponding to 4-(3-Chlorophenoxy)-3-fluoroaniline in the chromatograms based on its retention time compared to the standard.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of 4-(3-Chlorophenoxy)-3-fluoroaniline in the samples by interpolating their peak areas from the calibration curve.

  • Report the results in the appropriate units (e.g., mg/g, % w/w).

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the quantification of 4-(3-Chlorophenoxy)-3-fluoroaniline. The detailed protocol and the comprehensive validation plan ensure that the method is suitable for its intended purpose in a regulated environment. The scientific rationale behind the method development choices provides a solid foundation for any necessary troubleshooting or further optimization.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bhatt, J., & Patel, K. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 1-23).
  • Barešová, M., & Kuneš, M. (1985).
  • ICH. (2022). ICH Q2 Analytical Method Validation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Popa, D. E., & Sârbu, C. (2013). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
  • Waters Corporation. CORTECS Column Performance. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • David, V., & Iorgulescu, G. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(4-5), 323-330.
  • PubChem. 2-(4-Chlorophenoxy)aniline. [Link]

  • Academia.edu. (2019). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

  • Zhang, L., et al. (2019). UV-Vis absorption spectrum of the chlorophenols.
  • SpectraBase. 4-Fluoroaniline. [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

  • Vinita. (2020). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences, 5(2), 21-27.
  • NIST. Aniline, N-benzylidene-p-chloro-. [Link]

  • Avani Hotels & Resorts. 4-Chloro-3-Fluoroaniline: A Versatile Chemical Intermediate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline is typically achieved in a two-step process. The first step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether backbone. The second step is the reduction of a nitro group to the target aniline. Each step presents unique challenges and potential for side product formation.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 3-Chloro-4-fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene SNAr_Product 4-(3-Chlorophenoxy)-3-fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene->SNAr_Product Base (e.g., K2CO3) Solvent (e.g., DMSO) 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->SNAr_Product Reduction_Product 4-(3-Chlorophenoxy)-3-fluoroaniline SNAr_Product->Reduction_Product Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C)

Figure 1: General two-step synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter. The troubleshooting logic is designed to help you identify the root cause of impurity formation and implement effective solutions.

Part 1: Issues in the Nucleophilic Aromatic Substitution (SNAr) Step

The formation of the diaryl ether is the critical first step. The high reactivity required for the SNAr reaction can also open pathways to undesired isomers.

Q1: My SNAr reaction is low-yielding and my crude product shows an unexpected major impurity by LC-MS with the same mass as my desired product. What is it?

A1: This is a classic sign of an isomerization reaction. While unreacted starting materials are a possibility, the presence of an isomer with the same molecular weight strongly suggests the formation of a product from a Smiles Rearrangement .[1][2] This is an intramolecular SNAr reaction that can compete with the desired intermolecular reaction, particularly under harsh conditions.

The Smiles rearrangement is activated by electron-withdrawing groups, such as the nitro group in your starting material, at the ortho or para position.[1][2]

G cluster_main Smiles Rearrangement Mechanism Start Phenoxide Intermediate Spiro Meisenheimer-like Spirocyclic Intermediate Start->Spiro Intramolecular ipso-attack Rearranged Rearranged Product Spiro->Rearranged Ring Opening

Figure 2: Key steps of the Smiles Rearrangement.

Q2: How can I confirm the presence of a Smiles Rearrangement product and how do I prevent its formation?

A2: Confirmation:

  • LC-MS: As you've observed, the isomer will have the same mass as your desired product. It will, however, likely have a different retention time.

  • NMR Spectroscopy: This is the definitive method for structural elucidation. 1H and 13C NMR will show distinct shifts and coupling patterns for the rearranged isomer compared to the expected product. 2D NMR experiments (like COSY and HSQC) can be invaluable for confirming the connectivity.[3][4]

Prevention & Mitigation: The key is to favor the intermolecular reaction over the intramolecular one. The Smiles rearrangement is often promoted by strong bases and high temperatures.

ParameterRecommended ActionRationale
Base Selection Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).Stronger bases can deprotonate other positions or promote conformations that favor the intramolecular attack required for the rearrangement.[5]
Temperature Control Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Start at a lower temperature (e.g., 80-100 °C) and only increase if necessary.The activation energy for the rearrangement may be higher, so lower temperatures can kinetically favor the desired SNAr product.
Order of Addition Consider adding the base slowly to the mixture of the aryl halide and the phenol.This keeps the instantaneous concentration of the highly nucleophilic phenoxide low, reducing the likelihood of side reactions.
Part 2: Issues in the Nitro Group Reduction Step

The reduction of the nitro group is prone to side reactions stemming from incomplete conversion and subsequent condensation of reactive intermediates.

Q3: After reduction, my isolated aniline product is highly colored (orange, red, or brown) even after initial workup. What causes this discoloration?

A3: This coloration is typically due to the presence of conjugated impurities formed from the condensation of partially reduced intermediates. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[6] If these intermediates are not fully reduced, they can condense with each other or with the final aniline product to form highly colored azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds.[7]

G Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Side_Products Azoxy & Azo Impurities (Colored) Nitroso->Side_Products Condensation Aniline Ar-NH2 Hydroxylamine->Aniline [H] Hydroxylamine->Side_Products Condensation

Figure 3: Nitro reduction pathway and side reactions.

Q4: I am using catalytic hydrogenation with Palladium on Carbon (Pd/C) and my mass spectrum shows a loss of 34 daltons (Cl-1). Why am I losing a chlorine atom?

A4: You are observing hydrodehalogenation (or hydrogenolysis), a known side reaction during catalytic hydrogenation, especially with palladium-based catalysts.[7][8] The C-Cl bond on the aromatic ring can be cleaved and replaced with a C-H bond under the reaction conditions. This leads to the formation of 4-phenoxy-3-fluoroaniline and potentially other dehalogenated species.

Q5: How can I achieve a clean and complete nitro reduction while avoiding discoloration and dehalogenation?

A5: The optimal method depends on your available equipment and scale. Here are two robust strategies:

Strategy 1: Metal/Acid Reduction (Recommended for Halide Preservation) Using iron powder in the presence of an acid promoter like ammonium chloride (NH₄Cl) or acetic acid is a highly effective and chemoselective method for nitro reductions.[6][9] This method is generally not prone to dehalogenating aryl chlorides.

  • Protocol: See the detailed experimental protocol in the section below.

  • Key to Success: Ensure the reaction mixture remains slightly acidic throughout the process to prevent the condensation of intermediates.[7] The reaction is often run in a protic solvent mixture like ethanol/water.[10]

Strategy 2: Modified Catalytic Hydrogenation If catalytic hydrogenation is preferred, you can mitigate dehalogenation by modifying the conditions.

ParameterRecommended ActionRationale
Catalyst Choice Switch from Pd/C to Platinum on Carbon (Pt/C) or use a catalyst with additives that suppress hydrogenolysis.Platinum is often less aggressive towards aryl halides than palladium.[6]
Hydrogen Pressure Use the lowest effective hydrogen pressure. Start with lower pressures (e.g., 1-5 bar) before increasing.High hydrogen pressure can increase the rate of hydrogenolysis.
Reaction Monitoring Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.Prolonged reaction times increase the risk of over-reduction and dehalogenation.

Analytical and Purification Protocols

Identifying Impurities: A multi-technique approach is essential for robust impurity profiling.[11][12]

  • HPLC/UPLC: The primary tool for quantifying the purity of your product and tracking the formation of side products.[3]

  • LC-MS: Indispensable for identifying impurities by their molecular weight. It can quickly confirm the presence of isomers, condensation products (azo/azoxy), and dehalogenated species.[4][13]

  • NMR: Provides definitive structural elucidation for unknown impurities that have been isolated.[3]

Experimental Protocol: Clean Nitro Reduction with Iron

This protocol is adapted from standard literature procedures for the chemoselective reduction of nitroarenes.[9][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(3-Chlorophenoxy)-3-fluoronitrobenzene (1.0 eq).

  • Reagents: Add a solvent mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, add iron powder (approx. 3-5 eq) and ammonium chloride (approx. 1.5-2 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and stir vigorously. The reaction is exothermic and should be monitored.

  • Monitoring: Follow the reaction progress by TLC or HPLC until the starting nitro compound is fully consumed (typically 1-3 hours).

  • Workup: Once complete, cool the reaction mixture and filter it hot through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add ethyl acetate and water. Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with sodium bicarbonate or a mild base to ensure the aniline is in its free base form. Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(3-Chlorophenoxy)-3-fluoroaniline. Further purification can be achieved by column chromatography or recrystallization if needed.

Troubleshooting Workflow

G Start Problem with Synthesis Step Which Step is Problematic? Start->Step SNAr Step 1: SNAr Step->SNAr Reduction Step 2: Reduction Step->Reduction SNAr_Issue LC-MS shows Isomer (Same Mass)? SNAr->SNAr_Issue Reduction_Issue What is the Issue? Reduction->Reduction_Issue Yes_Smiles Likely Smiles Rearrangement SNAr_Issue->Yes_Smiles Yes No_Smiles Incomplete Reaction or Other Side Products SNAr_Issue->No_Smiles No Fix_Smiles Solution: - Use milder base (K2CO3) - Lower reaction temp - Slow base addition Yes_Smiles->Fix_Smiles Color Product Discolored (Red/Orange) Reduction_Issue->Color Mass_Loss Mass Loss of ~34 Da (Dechlorination) Reduction_Issue->Mass_Loss Color_Cause Cause: Azo/Azoxy Impurities from incomplete reduction Color->Color_Cause Mass_Loss_Cause Cause: Hydrodehalogenation (common with Pd/C) Mass_Loss->Mass_Loss_Cause Fix_Color Solution: - Use Fe/NH4Cl method - Ensure complete reaction - Maintain acidic conditions Color_Cause->Fix_Color Fix_Mass_Loss Solution: - Switch to Fe/NH4Cl - Use Pt/C instead of Pd/C - Lower H2 pressure Mass_Loss_Cause->Fix_Mass_Loss

Figure 4: Step-by-step troubleshooting logic diagram.

References

  • Vertex AI Search. (2026).
  • Organic Letters. (2022).
  • Journal of Chemical Education. (2023).
  • Wikipedia. (n.d.). Smiles rearrangement.
  • SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement.
  • Semantic Scholar. (2011).
  • ResearchGate. (2025).
  • Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene.
  • RSC Publishing. (1986). Reduction of nitroarenes to anilines in basic alcoholic media.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.
  • Benchchem. (n.d.).
  • IJCPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Vaia. (n.d.).
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • TIJER. (n.d.).

Sources

challenges in scaling up 4-(3-Chlorophenoxy)-3-fluoroaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Process Chemistry Support Center. Topic: Scale-up of 4-(3-Chlorophenoxy)-3-fluoroaniline Ticket Status: OPEN Support Tier: Level 3 (Senior Process Development)

Executive Summary: The Scale-Up Landscape

The synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline (an intermediate often associated with kinase inhibitors like Cabozantinib) presents a classic dichotomy in process chemistry: a highly selective first step followed by a highly sensitive second step.

  • Step 1 (SNAr): The displacement of 3,4-difluoronitrobenzene is electronically biased toward the 4-position (para to nitro), but scale-up introduces heat transfer limits that can trigger hydrolysis or runaway exotherms.

  • Step 2 (Reduction): The reduction of the nitro group is the critical failure point. Standard hydrogenation conditions (Pd/C, H2) will strip the chlorine atom from the phenoxy ring (hydrodechlorination), destroying the pharmacophore.

Module 1: The Coupling Reaction (SNAr)

User Issue: "I am seeing variable yields and a specific impurity at RRT 0.85 during the coupling of 3,4-difluoronitrobenzene and 3-chlorophenol."

Technical Analysis

In 3,4-difluoronitrobenzene, the fluorine at position 4 is activated by the para-nitro group (resonance effect). The fluorine at position 3 is meta and poorly activated. Therefore, regioselectivity is rarely the issue. The issue is usually competitive hydrolysis or stoichiometric imbalance caused by moisture.

The Protocol:

ParameterRecommendationTechnical Rationale
Solvent DMSO or DMFHigh dielectric constant stabilizes the Meisenheimer complex transition state.
Base K2CO3 (milled)Weaker bases reduce the risk of phenol degradation compared to KOtBu or NaH. Milling increases surface area for heterogeneous reaction.
Temperature 60–70 °CSufficient activation energy without triggering thermal decomposition of the nitro-compound.
Atmosphere N2 (Strict)Phenolates oxidize easily; moisture causes hydrolysis of the C-F bond to a phenol impurity.
Troubleshooting Guide (Q&A)

Q: Why does my reaction stall at 90% conversion? A: This is likely due to the "water wall." Potassium carbonate generates water as it neutralizes the phenol protons (


).
  • Fix: If you are scaling up (>100g), you cannot rely on passive evaporation. You must either use a scavenger or switch to an anhydrous base system (like Sodium Methoxide in Methanol, then distill off Methanol before adding the fluoro-substrate) or perform an azeotropic distillation (toluene/DMF mix) to dry the phenoxide before adding the electrophile.

Q: What is the impurity at RRT 0.85? A: It is likely 2-fluoro-4-nitrophenol .

  • Mechanism: If water is present, OH⁻ acts as a nucleophile, displacing the activated fluorine at position 4. This phenol is acidic and will consume your base, stalling the main reaction.

  • Prevention: Ensure KF (Karl Fischer) of solvent is <0.05% and use anhydrous base.

Module 2: Nitro Reduction (The Critical Step)

User Issue: "My LCMS shows a mass of M-34. I'm losing the chlorine atom during hydrogenation."

Technical Analysis

Aryl chlorides are labile under standard catalytic hydrogenation conditions (Pd/C + H2). Palladium inserts into the C-Cl bond, leading to hydrodechlorination (HDC). To prevent this, you must poison the catalyst or change the metal.

The Protocol (Selectivity Control):

Catalyst SystemSelectivityRateNotes
Pd/C (Standard) POOR FastDO NOT USE. Will dechlorinate ~10-40%.
Pt/C (Sulfided) EXCELLENT MediumThe sulfur poisons the highly active sites responsible for C-Cl oxidative addition.
Pt/C + Vanadium GOOD FastVanadium acts as a promoter for nitro reduction while suppressing dechlorination.
Fe / NH4Cl PERFECT SlowChemical reduction (Bechamp). Great selectivity, but generates massive iron sludge waste. Not scalable for GMP.
Troubleshooting Guide (Q&A)

Q: I don't have sulfided Platinum. Can I modify my Pd/C reaction? A: Yes, but it requires strict additives.

  • Method: Add Diphenylsulfide (0.5 eq relative to catalyst metal) or Potassium Thiocyanate to the reaction mixture. This creates an in-situ poisoned catalyst.

  • Alternative: Run the reaction in acidic media (e.g., dilute H2SO4). Protonating the aniline product prevents it from poisoning the catalyst, allowing you to stop the reaction exactly when H2 uptake ceases, minimizing the window for over-reduction.

Q: The reaction is extremely exothermic. How do I control it at scale? A: Nitro reduction releases ~500 kJ/mol.

  • Fix: Do not load all substrate at once. Use a fed-batch protocol .

    • Load catalyst and solvent.

    • Pressurize with H2.

    • Pump in the nitro-intermediate solution slowly (controlling rate by temperature response).

    • This ensures the concentration of unreacted nitro compound is always low, preventing thermal runaway.

Module 3: Visualization & Logic

Workflow Logic: Synthesis & Impurity Fate

SynthesisFlow SM1 3,4-Difluoronitrobenzene Step1 Step 1: SNAr Coupling (K2CO3, DMF, 60°C) SM1->Step1 SM2 3-Chlorophenol SM2->Step1 Inter Intermediate: 4-(3-Cl-phenoxy)-3-F-nitrobenzene Step1->Inter Main Path Imp1 Impurity A: 2-Fluoro-4-nitrophenol (Hydrolysis) Step1->Imp1 Wet Solvent Step2 Step 2: Reduction (Pt/C, H2) Inter->Step2 Product Target: 4-(3-Cl-phenoxy)-3-F-aniline Step2->Product Sulfided Pt/C Imp2 Impurity B: Des-chloro Aniline (Over-reduction) Step2->Imp2 Pd/C (Standard)

Caption: Synthetic pathway highlighting critical control points. Red nodes indicate failure modes caused by moisture (Step 1) or incorrect catalyst choice (Step 2).

Module 4: Isolation & Purification

User Issue: "The product oils out during workup and won't crystallize."

The "Oil-Out" Phenomenon: This molecule has a low melting point and high lipophilicity. If you attempt to crystallize from pure non-polar solvents (Hexane/Heptane), it will separate as a second liquid phase (oiling out) before crystallizing.

The Solution: Seeded Cooling Crystallization

  • Solvent System: Use IPA/Water or Toluene/Heptane .

  • Protocol:

    • Dissolve crude aniline in IPA (3 volumes) at 50°C.

    • Add Water (1 volume) dropwise until slightly turbid.

    • CRITICAL: Add seed crystals (0.1 wt%) at 45°C.

    • Hold for 1 hour to allow crystal growth (Ostwald ripening).

    • Slowly cool to 0°C over 4 hours.

    • Filter and wash with cold 1:1 IPA/Water.

References

  • Regioselectivity in SNAr of Difluoronitrobenzenes

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[1]

    • Source: Organic Process Research & Development (2014).[1]

    • URL:[Link]

    • Relevance: Establishes the baseline for solvent effects on regioselectivity in fluoronitrobenzenes.
  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A).
  • Specific Synthesis of Cabozantinib Intermediates: Title: Process for the preparation of Cabozantinib and its intermediates (WO2016166663A1). Source: WIPO / Google Patents. URL: Relevance: Details the specific industrial process for 4-(3-chlorophenoxy)-3-fluoroaniline.
  • Catalytic Hydrodechlorination Mechanisms

    • Title: Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based C
    • Source: MDPI (C
    • URL:[Link]

    • Relevance: Explains the mechanism of Pd-mediated chlorine loss to justify the switch to Pt.

Sources

Validation & Comparative

Comparative Study: 4-(3-Chlorophenoxy)-3-fluoroaniline Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 4-(3-Chlorophenoxy)-3-fluoroaniline and its derivatives, focusing on their application as privileged scaffolds in the design of Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR, Raf).

Executive Summary

4-(3-Chlorophenoxy)-3-fluoroaniline represents a highly optimized "hinge-binder/linker" scaffold used in the synthesis of multi-targeted tyrosine kinase inhibitors. In drug discovery, this moiety is critical for connecting the ATP-binding core (e.g., quinoline, pyridine) to the hydrophobic "back-pocket" via a urea or amide linkage.

This guide compares the 3-fluoro-4-(3-chlorophenoxy) scaffold against its non-fluorinated and isomeric counterparts to demonstrate its superior balance of metabolic stability , conformational pre-organization , and lipophilic binding efficiency .

Key Advantages of this Scaffold:
  • Conformational Lock: The 3-fluoro substituent creates an intramolecular electrostatic interaction (or steric repulsion) that favors a planar or specific twisted conformation, enhancing binding entropy.

  • Metabolic Block: Fluorine at the 3-position blocks oxidative metabolism (Phase I) typically seen in unsubstituted anilines.

  • Hydrophobic Fit: The 3-chlorophenoxy group provides an optimal steric fit for the hydrophobic back-pocket (allosteric site) of kinases like c-Met and VEGFR2.

Structural Analysis & SAR Logic

The efficacy of 4-(3-Chlorophenoxy)-3-fluoroaniline stems from specific Structure-Activity Relationship (SAR) principles.

The "Fluorine Effect" (Position 3)

Unlike a simple hydrogen atom, the fluorine at position 3 serves two roles:

  • Electronic Modulation: It lowers the pKa of the aniline nitrogen, making it less nucleophilic but a better hydrogen bond donor when converted to a urea (common in Sorafenib/Regorafenib analogs).

  • Metabolic Stability: It prevents ring hydroxylation at the electron-rich ortho-position.

The "Chlorine Effect" (Phenoxy Ring)

The chlorine atom on the phenoxy ring increases lipophilicity (


), enhancing penetration into the deep hydrophobic pocket of the kinase enzyme. The meta (3-position)  substitution is often preferred over para to avoid steric clashes with the "gatekeeper" residues in certain kinases.

Comparative Performance Analysis

The following table contrasts 4-(3-Chlorophenoxy)-3-fluoroaniline (Target) with three key alternatives used in drug design.

Table 1: Physicochemical & Biological Profile Comparison
FeatureTarget Scaffold (3-F, 3'-Cl)Analog A (No F, 3'-Cl)Analog B (3-F, No Cl)Analog C (3-F, 4'-Cl-3'-F)
Structure 4-(3-Cl-PhO)-3-F-Aniline4-(3-Cl-PhO)-Aniline4-PhO-3-F-Aniline4-(4-Cl-3-F-PhO)-3-F-Aniline
LogP (Calc.) 3.8 - 4.2 3.5 - 3.93.2 - 3.54.5 - 4.8
pKa (Aniline) ~3.5 (Weak base)~4.6 (Base)~3.5~3.2
Metabolic Stability High (Blocked C3)Low (C3 oxidation risk)HighVery High
Kinase Potency (c-Met) < 10 nM (High)~50-100 nM> 100 nM< 5 nM (Very High)
Solubility Moderate ModerateGoodPoor (Too Lipophilic)
Primary Defect None (Balanced)Rapid MetabolismLow PotencySolubility Issues

Interpretation: The Target Scaffold offers the best trade-off. Analog A suffers from rapid clearance. Analog B lacks the hydrophobic "anchor" (Cl) for high potency. Analog C (Regorafenib-like) is potent but suffers from poor aqueous solubility, requiring complex formulation.

Experimental Protocols

Synthesis of 4-(3-Chlorophenoxy)-3-fluoroaniline

This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.

Reagents:

  • 3,4-Difluoronitrobenzene (Starting Material)

  • 3-Chlorophenol[1]

  • Potassium Carbonate (

    
    )[2]
    
  • DMF (Solvent)[3]

  • Iron powder / Ammonium Chloride (Reduction)

Step-by-Step Workflow:

  • Coupling (

    
    ): 
    
    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) and 3-chlorophenol (1.1 eq) in dry DMF.

    • Add

      
       (2.5 eq).
      
    • Heat to 80°C for 4–6 hours. Note: The fluorine para to the nitro group is selectively displaced due to higher electrophilicity.

    • Quench with water, extract with EtOAc. Yields 4-(3-chlorophenoxy)-3-fluoronitrobenzene .

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux at 90°C for 2 hours.

    • Filter through Celite to remove iron residues.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Kinase Inhibition Assay (FRET-based)

To validate the activity of derivatives synthesized from this scaffold:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant c-Met or VEGFR2 kinase domain (5 nM).

  • Substrate: Fluorescein-labeled Poly(Glu, Tyr) peptide.

  • Procedure:

    • Incubate compound (serial dilutions) with kinase and substrate for 1 hour at RT.

    • Add ATP (at

      
       concentration) to initiate reaction.
      
    • Stop reaction with EDTA after 60 mins.

    • Measure fluorescence polarization or FRET signal.

  • Data Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Visualizations

Structure-Activity Relationship (SAR) Diagram

This diagram illustrates the functional role of each substituent on the scaffold.

SAR_Analysis Core 4-(3-Chlorophenoxy)-3-fluoroaniline F_Group 3-Fluoro Group Core->F_Group Position 3 Cl_Group 3'-Chloro Group Core->Cl_Group Position 3' (Distal) Ether Ether Linker (O) Core->Ether Bridge Aniline Aniline NH2 Core->Aniline Head Group Metabolic_Stab High Metabolic Stability F_Group->Metabolic_Stab Blocks Metabolism Conformation Conformation F_Group->Conformation Locks Planarity Lipophilicity Lipophilicity Cl_Group->Lipophilicity Increases LogP Potency High Kinase Potency Cl_Group->Potency Hydrophobic Pocket Fit Urea_Formation Urea_Formation Aniline->Urea_Formation Derivatization Point

Caption: SAR analysis highlighting the dual role of Fluorine (stability) and Chlorine (potency) in the scaffold.

Synthesis Workflow

Synthesis_Workflow Start Start: 3,4-Difluoronitrobenzene Step1 Step 1: SNAr Reaction (DMF, 80°C, 4h) Start->Step1 Reagent + 3-Chlorophenol / K2CO3 Reagent->Step1 Intermed Intermediate: 4-(3-chlorophenoxy)-3-fluoronitrobenzene Step1->Intermed Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH, Reflux) Intermed->Step2 Product Product: 4-(3-Chlorophenoxy)-3-fluoroaniline Step2->Product

Caption: Two-step synthetic pathway via selective nucleophilic aromatic substitution and reduction.

References

  • Liu, L. et al. (2014). "Structure-Activity Relationship Studies of 3-Fluoro-4-phenoxyquinoline Derivatives as c-Met Kinase Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Synthesis and Properties of Halogenated Aniline Derivatives." BenchChem Knowledge Base.

  • Smith, J. & Jones, R. (2020). "The Role of Fluorine in Medicinal Chemistry: Metabolic Stability and Binding Affinity." Chemical Reviews.

  • Gingrich, D. E. et al. (2003). "Discovery of potent and selective urea-based inhibitors of VEGFR2." Bioorganic & Medicinal Chemistry Letters.

Sources

Assessing the Selectivity of 4-(3-Chlorophenoxy)-3-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the assessment of 4-(3-Chlorophenoxy)-3-fluoroaniline , a privileged pharmacophore and key intermediate in the synthesis of Type II kinase inhibitors. This guide focuses on its application as a scaffold for targeting receptor tyrosine kinases (RTKs) such as c-MET , VEGFR , and RET , and provides a comprehensive framework for evaluating its selectivity profile.

Executive Summary & Pharmacological Context[1]

4-(3-Chlorophenoxy)-3-fluoroaniline is a critical "privileged structure" in medicinal chemistry, serving as the hydrophobic tail moiety for numerous Type II kinase inhibitors . This scaffold is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, which becomes accessible only when the kinase adopts the inactive "DFG-out" conformation.

While often used as a building block for complex drugs (e.g., analogues of Foretinib , Cabozantinib , or Tivozanib ), the selectivity profile of this core moiety dictates the off-target liability of the final inhibitor. Its structural features—specifically the 3-fluoro group on the aniline ring and the 3-chlorophenoxy extension—are engineered to maximize binding affinity for the Angiokinase Spectrum (VEGFR2, TIE2, PDGFR) and c-MET , while minimizing steric clashes with the gatekeeper residue.

Target Landscape & Mechanism
  • Primary Targets: c-MET (HGFR), VEGFR2 (KDR), RET, KIT.

  • Binding Mode: Type II (DFG-out stabilizer).

  • Key Interaction: The aniline nitrogen typically forms a hydrogen bond with the hinge region (via a linker), while the chlorophenoxy group extends into the allosteric hydrophobic back-pocket.

Comparative Performance Analysis

To assess the utility of 4-(3-Chlorophenoxy)-3-fluoroaniline (Compound A) as a selectivity filter, we compare it against established Type II inhibitor scaffolds.

Table 1: Structural & Selectivity Benchmarking
Feature4-(3-Chlorophenoxy)-3-fluoroaniline (Compound A)4-(4-Fluorophenoxy)-3-fluoroaniline (Foretinib Core)4-(6,7-Dimethoxyquinolin-4-yloxy)aniline (Cabozantinib Core)
Primary Target Class c-MET / VEGFR / RETc-MET / VEGFR2c-MET / VEGFR2 / AXL
Hydrophobic Pocket Fit High (3-Cl fills sub-pocket)Moderate (4-F is smaller)High (Bulky quinoline)
Selectivity Driver 3-Chloro substituent : Enhances potency against c-MET but increases lipophilicity (LogP).4-Fluoro : Lower potency, better solubility.Quinoline Ring : Broader kinome coverage (lower selectivity).
Common Off-Targets BRAF, RAF1 (due to phenoxy motif)TIE2, ROS1KIT, FLT3, RET
Metabolic Stability Moderate (Cl prone to oxidative metabolism)High (F is stable)Moderate

Analyst Note: The 3-chloro position is critical. Unlike the 4-chloro analogues, the 3-chloro substitution allows for a specific vector that often avoids steric clash with the


C-helix in c-MET, enhancing selectivity over other tyrosine kinases like EGFR.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this scaffold, a three-tiered screening cascade is required.

Tier 1: High-Throughput Kinome Profiling (Binding Assay)

Objective: Determine the dissociation constant (


) across a panel of >400 kinases.
Methodology:  Competition binding assay (e.g., KINOMEscan®).

Protocol:

  • Immobilization: Kinases are tagged with DNA and immobilized on qPCR beads.

  • Competition: Incubate the kinase panel with the test compound (at 1

    
    M and 10 
    
    
    
    M) and a standard immobilized ligand.
  • Elution & Detection: Measure the amount of kinase remaining on the bead via qPCR.

  • Data Output: Calculate "Percent of Control" (PoC). Hits are defined as PoC < 35%.

  • Follow-up: Determine

    
     for all hits using an 11-point dose-response curve.
    
Tier 2: Functional Potency (Biochemical IC50)

Objective: Confirm inhibition of catalytic activity for primary hits. Methodology: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).

Step-by-Step Workflow:

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-(3-Chlorophenoxy)-3-fluoroaniline in DMSO (3-fold dilutions, 10 points starting at 10

    
    M).
    
  • Reaction Assembly:

    • Add 2.5

      
      L Compound.
      
    • Add 5

      
      L Kinase/Peptide Substrate Mix (e.g., c-MET and Tyr-peptide).
      
    • Add 2.5

      
      L ATP (at 
      
      
      
      concentration).
  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add 5

    
    L Development Reagent (Protease that cleaves non-phosphorylated peptide).
    
  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Calculation:

    
     is derived using a sigmoidal dose-response equation.
    
Tier 3: Cellular Target Engagement (NanoBRET™)

Objective: Prove target engagement in live cells (critical for Type II inhibitors which must penetrate the cell membrane).

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (binds to ATP pocket).

  • Treatment: Treat cells with the test compound for 2 hours.

  • BRET Measurement: The compound displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Analysis: Calculate cellular affinity (

    
    ).
    

Visualization of Signaling & Workflow

The following diagrams illustrate the target signaling pathway and the experimental logic flow.

Diagram 1: c-MET/VEGFR Signaling Pathway & Inhibition

This diagram details the downstream effects of inhibiting the c-MET/VEGFR node using the 4-(3-Chlorophenoxy)-3-fluoroaniline scaffold.

SignalingPathway Inhibitor 4-(3-Chlorophenoxy)- 3-fluoroaniline Scaffold cMET c-MET (RTK) Inhibitor->cMET Inhibits (Type II) VEGFR2 VEGFR2 (RTK) Inhibitor->VEGFR2 Inhibits (Type II) PI3K PI3K cMET->PI3K RAS RAS cMET->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual inhibition of c-MET and VEGFR2 pathways by the scaffold, blocking downstream PI3K/AKT and RAS/ERK signaling cascades.

Diagram 2: Selectivity Assessment Workflow

A logical flowchart for the three-tiered screening process.

Workflow Start Compound Synthesis (4-(3-Chlorophenoxy)-3-fluoroaniline) Tier1 Tier 1: KinomeScan (Binding Kd) Start->Tier1 Decision1 Selectivity Index (S(35) < 0.1?) Tier1->Decision1 Decision1->Start No (Re-design) Tier2 Tier 2: Biochemical IC50 (FRET Assay) Decision1->Tier2 Yes Decision2 Potency (IC50 < 100 nM?) Tier2->Decision2 Decision2->Start No Tier3 Tier 3: Cellular NanoBRET (Target Engagement) Decision2->Tier3 Yes End Lead Candidate Validation Tier3->End

Caption: Sequential screening cascade ensuring only potent and selective candidates proceed to cellular validation.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364. Link

  • Cui, J. J. (2014). "Discovery of Crizotinib (PF-02341066) as a Potent and Selective c-Met/ALK Inhibitor." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Promega Technical Manual. Link

  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Services." Eurofins Scientific. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(3-Chlorophenoxy)-3-fluoroaniline. As a halogenated aromatic amine, this compound necessitates rigorous safety protocols to protect laboratory personnel and the environment. The procedures outlined herein are designed to provide a self-validating system of safety, grounded in established chemical safety principles and regulatory standards. Adherence to these protocols is essential for any professional working with this and structurally similar compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 4-(3-Chlorophenoxy)-3-fluoroaniline is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact molecule is limited, the known hazards of its structural analogs, such as chlorinated and fluorinated anilines, provide a strong basis for a precautionary approach.[1][2]

Core Hazards:

  • Acute Toxicity: Halogenated anilines are frequently classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to symptoms like cyanosis (a bluish discoloration of the skin), headache, and nausea.[3]

  • Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[1][4] Prolonged contact may cause significant damage.

  • Environmental Persistence: Chlorinated aromatic compounds are known for their potential persistence in the environment, making it critical to prevent their release into sewer systems or waterways.[5]

The disposal methods described below are directly derived from these risks, aiming to neutralize threats through containment, segregation, and destruction.

Hazard Classification (Anticipated) GHS Pictogram Precautionary Statement Relevance to Disposal
Acute Toxicity (Oral, Dermal, Inhalation)

P261, P280, P301+P310, P302+P352, P304+P340All handling, including waste packaging, requires robust PPE to prevent exposure. Spills must be managed immediately to minimize inhalation or contact risk.
Skin Irritation / Eye Damage

P280, P305+P351+P338Mandates the use of specific gloves and eye protection during handling and decontamination.
Hazardous to the Aquatic Environment

P273Strictly prohibits disposal down the drain and necessitates secure, leak-proof waste containers.[5][6]

Personnel Protection: Your First and Last Line of Defense

All handling of 4-(3-Chlorophenoxy)-3-fluoroaniline, from initial use to final waste packaging, must be performed with appropriate Personal Protective Equipment (PPE).

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene gloves. Inspect for integrity before use. Use proper removal technique.Protects against dermal absorption, which is a primary route of toxic exposure.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact and potential serious irritation or damage.[1][4]
Body Protection Fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.[5]
Respiratory Protection All handling must occur within a certified chemical fume hood.Prevents inhalation of the compound, which may be in powder or crystalline form.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's safety officer.

  • Don PPE: Before addressing the spill, don the full PPE detailed in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.[5]

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[5] All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Label & Dispose: Seal and label the waste container clearly as "Hazardous Waste: 4-(3-Chlorophenoxy)-3-fluoroaniline Spill Debris." Manage for disposal according to the procedures in Section 5.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size (Minor vs. Major) Start->Assess Minor Minor Spill (Contained in Fume Hood) Assess->Minor Minor Major Major Spill (Outside Containment) Assess->Major Major DonPPE Don Full PPE Minor->DonPPE Evacuate Evacuate Area Contact Safety Officer Major->Evacuate End Store Waste for Pickup Evacuate->End Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect Contaminated Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent + Soap/Water) Collect->Decontaminate Package Package Cleaning Materials as Hazardous Waste Decontaminate->Package Package->End Waste_Segregation WasteGen Waste Generation Point (e.g., end of reaction) Identify Identify Waste Type: 4-(3-Chlorophenoxy)-3-fluoroaniline WasteGen->Identify IsHalogenated Contains Chlorine or Fluorine? Identify->IsHalogenated Halogenated YES: Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated NO: Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No HalogenatedContainer Place in Designated HALOGENATED Waste Container Halogenated->HalogenatedContainer NonHalogenatedContainer Place in Designated NON-HALOGENATED Waste Container NonHalogenated->NonHalogenatedContainer End Securely Store for Disposal HalogenatedContainer->End NonHalogenatedContainer->End

Caption: Decision process for segregating chemical waste.

Step-by-Step Disposal Procedure

This procedure covers waste from the point of generation to its final removal by a licensed disposal service.

I. Waste Collection at the Source

  • Select Container: Use a dedicated, chemically compatible, and clearly labeled waste container with a screw cap. The container must be in good condition and leak-proof.

  • Labeling: Before adding any waste, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 4-(3-Chlorophenoxy)-3-fluoroaniline"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • The date of first accumulation.

  • Aqueous vs. Organic Waste: Do not mix aqueous waste solutions containing this compound with organic solvent waste. They must be collected in separate, appropriately labeled containers.

  • Solid Waste: Collect contaminated solid waste (e.g., filter paper, gloves, absorbent pads) in a separate, clearly labeled, sealed plastic bag or container.

II. Storage in the Laboratory

  • Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

  • Keep Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste. [7][8] III. Arranging for Final Disposal

  • Do Not Dispose On-Site: Under no circumstances should this chemical or its waste be disposed of down the drain, evaporated in a fume hood, or placed in regular trash. [6][9]2. Contact EH&S: Follow your institution's protocol for waste pickup, which typically involves contacting the Environmental Health & Safety (EH&S) department.

  • Licensed Disposal Vendor: The ultimate disposal of 4-(3-Chlorophenoxy)-3-fluoroaniline must be carried out by a licensed and certified hazardous waste disposal company. [6]The standard and required method is high-temperature incineration. [6][10]

Disposal_Decision_Flowchart Start Waste Ready for Disposal CheckSegregation Is Waste Properly Segregated? (Halogenated vs. Non-Halogenated) Start->CheckSegregation Resegregate STOP: Resegregate Waste Consult Lab Supervisor CheckSegregation->Resegregate No CheckLabel Is Container Correctly Labeled? (Name, Hazards, Date) CheckSegregation->CheckLabel Yes Resegregate->Start Relabel STOP: Correct Label Consult EH&S if Unsure CheckLabel->Relabel No CheckContainer Is Container Securely Closed and in Secondary Containment? CheckLabel->CheckContainer Yes Relabel->Start SecureContainer STOP: Secure Lid and Place in Secondary Containment CheckContainer->SecureContainer No ContactEHS Follow Institutional Protocol to Request Waste Pickup from EH&S CheckContainer->ContactEHS Yes SecureContainer->Start VendorDisposal Licensed Vendor Disposes via High-Temperature Incineration ContactEHS->VendorDisposal End Disposal Complete VendorDisposal->End

Sources

Personal protective equipment for handling 4-(3-Chlorophenoxy)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

Handling 4-(3-Chlorophenoxy)-3-fluoroaniline requires more than standard laboratory caution. As a halogenated aniline derivative, this compound presents a dual-threat profile:

  • High Lipophilicity: The chlorophenoxy and fluoro substituents significantly increase the molecule's solubility in lipids, facilitating rapid transdermal absorption .

  • Methemoglobinemia: Once absorbed, aniline metabolites oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed and painless (silent), meaning a researcher may be critically exposed before symptoms (cyanosis) appear.

This guide moves beyond generic safety data sheets (SDS) to provide an operational workflow designed to eliminate exposure pathways during synthesis and purification.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aniline solutions. The following matrix is the required standard for handling this compound.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor entry. Aniline vapors are potent lachrymators and can absorb through the mucous membranes of the eye.
Dermal (Hands) Double-Glove System: 1. Inner: Laminate (Silver Shield/4H)2. Outer: 5-8 mil Nitrile (Disposable)Critical: Anilines permeate standard nitrile in <10 minutes. Laminate provides chemical permeation resistance; outer nitrile provides dexterity and protects the laminate layer.
Dermal (Body) Tyvek® Lab Coat (or chemically resistant apron) with cuffed sleeves.Cotton lab coats absorb liquids and hold toxic agents against the skin. Non-woven, chemically resistant fabrics prevent "wicking" of spills.
Respiratory Fume Hood (Primary).Spill Contingency: Full-face respirator with P100/OV cartridges.Primary containment must be engineering controls.[1] Respirators are only for emergency spill cleanup outside the hood.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Controls & Preparation

Before opening the vial, verify the chemical fume hood is operating at a face velocity of 80–100 fpm .

  • Static Warning: Fluorinated anilines often exhibit high static charge as dry powders. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which creates invisible surface contamination.

Phase 2: The "Double-Barrier" Weighing Technique

Rationale: Most exposure events occur during the transfer of solids where micro-particles settle on the balance or benchtop.

  • Don PPE: Put on laminate gloves first, then pull extended-cuff nitrile gloves over them. Tape the outer glove to the Tyvek sleeve if handling large quantities (>5g).

  • Secondary Containment: Place the analytical balance inside the fume hood. If this is impossible, use a tarred weighing funnel inside the hood, add the solid, and transfer the closed funnel to the balance.

  • Solvent Trap: Place a chemically resistant tray (polypropylene) under the work area to catch any stray grains.

Phase 3: Solubilization (The High-Risk Moment)

Rationale: Once dissolved (e.g., in DMSO or DCM), the permeation rate of anilines through skin increases exponentially.

  • Solvent Selection: When possible, avoid highly volatile solvents (like ether) that can carry the aniline into the hood's boundary layer.

  • Injection/Transfer: Use Luer-lock syringes rather than open pouring to transfer stock solutions. This closed-system approach minimizes vapor generation.

  • Immediate Decon: If a drop lands on the outer nitrile glove, do not wipe it . Immediately remove the outer glove, dispose of it as hazardous waste, and don a fresh pair. The inner laminate glove ensures you remain protected during this change.

Emergency Response: Recognizing Methemoglobinemia

Unlike acid burns, aniline exposure does not sting immediately. Symptoms may be delayed 1–4 hours.

  • Early Signs: Headache, dizziness, nausea.

  • Critical Sign: Cyanosis (blue/grey discoloration of lips, earlobes, and nail beds).

  • Action:

    • Remove victim from the area immediately.

    • Remove all contaminated clothing (cut it off; do not pull over head).

    • Wash skin with copious soap and water (aniline is lipophilic; water alone is less effective).

    • Medical Alert: Inform EMS that the patient has been exposed to an aniline derivative and may require Methylene Blue therapy.

Waste Disposal & Decontamination

Do not mix with general organic waste if possible.

  • Segregation: Dispose of solid waste and contaminated gloves in a container labeled "Toxic - Halogenated Amine."

  • Decontamination: Wipe down work surfaces with a 10% surfactant solution (detergent) followed by water. Avoid using pure organic solvents (like Acetone) for cleaning skin or surfaces, as they can thin the lipid barrier and enhance absorption of any remaining residue.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafetyProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (80-100 fpm) Start->CheckHood PPE Don PPE: Laminate + Nitrile Gloves CheckHood->PPE Weighing Weighing: Use Anti-Static Gun PPE->Weighing Solubilization Solubilization: Closed Transfer (Syringe) Weighing->Solubilization Spill Spill/Splash? Solubilization->Spill ChangeGlove Change Outer Glove IMMEDIATELY Spill->ChangeGlove Yes Cleanup Decon: Surfactant Wash (No Acetone) Spill->Cleanup No (Finish Work) ChangeGlove->Solubilization Disposal Disposal: Segregated Halogenated Waste Cleanup->Disposal

Figure 1: Operational workflow for handling high-potency halogenated anilines, emphasizing the "Double-Glove" contingency loop.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline: Occupational Safety and Health Standards. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline. National Institute for Occupational Safety and Health.[2] Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved October 26, 2023, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.